![molecular formula C12H12FNO2 B2912263 N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411299-12-0](/img/structure/B2912263.png)
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropyl-containing oxirane derivative that has shown potential in various biological applications.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell proliferation, bacterial growth, and protein aggregation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of penicillin-binding proteins, which are involved in bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another potential direction is the study of the compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the compound's potential as a treatment for bacterial infections and cancer should be further explored.
Métodos De Síntesis
The synthesis of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorophenylcyclopropane with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. The ethyl ester is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has shown potential in various scientific research applications. It has been studied for its antitumor activity in cancer cells, where it was found to induce apoptosis and inhibit cell proliferation. It has also been studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)12(4-5-12)14-11(15)10-7-16-10/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMOILQIGBRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)
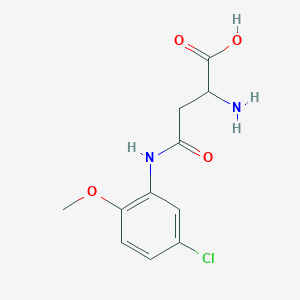

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
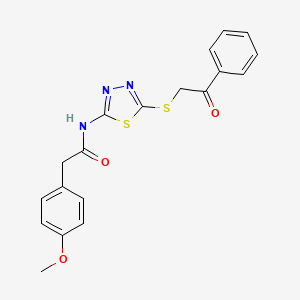
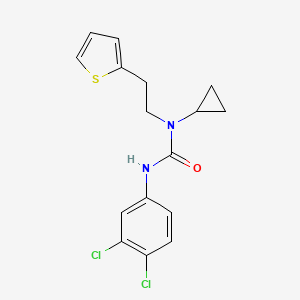
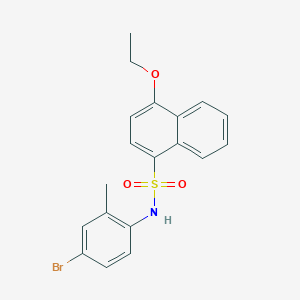
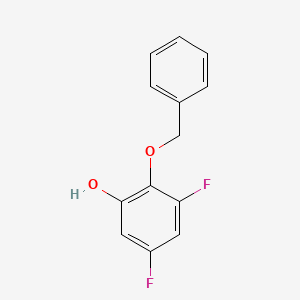
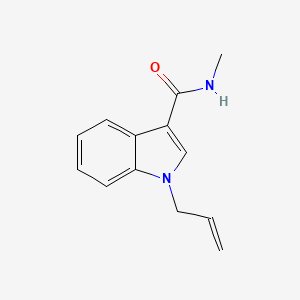

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)